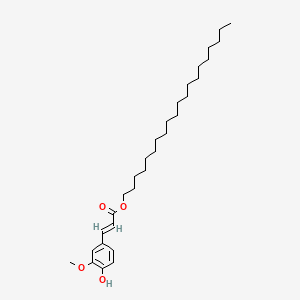
N,N,N',N'-Tetrakis(2,3-epoxypropyl)-m-xylene-alpha,alpha'-diamine
Overview
Description
N,N,N',N'-Tetrakis(2,3-epoxypropyl)-m-xylene-alpha,alpha'-diamine, commonly known as TETA, is a polyamine compound that has been extensively studied for its potential applications in various fields. TETA is a versatile molecule that has been used as a curing agent for epoxy resins, a crosslinking agent for polymers, and a chelating agent for heavy metal ions. TETA has also been studied for its potential use in biomedical applications due to its unique chemical properties.
Mechanism of Action
TETA is a polyamine compound that can interact with various biological molecules, including DNA, RNA, and proteins. TETA can form covalent bonds with these molecules, resulting in changes in their structure and function. TETA can also interact with cell membranes, resulting in changes in their permeability and fluidity. These interactions can result in various biological effects, including cell death, cell proliferation, and gene expression.
Biochemical and Physiological Effects:
TETA has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and antitumor activity. TETA can scavenge reactive oxygen species (ROS), resulting in reduced oxidative stress and inflammation. TETA can also inhibit the activity of various enzymes involved in inflammation and tumor growth, resulting in reduced inflammation and tumor growth.
Advantages and Limitations for Lab Experiments
TETA has several advantages for lab experiments, including its high reactivity, low toxicity, and versatility. TETA can react with various molecules, resulting in the formation of stable covalent bonds. TETA is also relatively non-toxic, making it suitable for use in biological systems. However, TETA has some limitations, including its sensitivity to pH and temperature, which can affect its reactivity and stability.
Future Directions
There are several future directions for research on TETA, including its use in drug delivery systems, cancer therapy, and tissue engineering. TETA can be used as a carrier for various drugs, resulting in improved drug delivery and efficacy. TETA can also be used as a therapeutic agent for cancer, resulting in reduced tumor growth and metastasis. TETA can also be used as a scaffold material for tissue engineering, resulting in the formation of functional tissues and organs. Further research is needed to fully explore the potential applications of TETA in these fields.
Scientific Research Applications
TETA has been extensively studied for its potential applications in various fields, including materials science, chemistry, and biology. In materials science, TETA has been used as a curing agent for epoxy resins, resulting in high-performance coatings and adhesives. In chemistry, TETA has been used as a crosslinking agent for polymers, resulting in improved mechanical properties and thermal stability. In biology, TETA has been studied for its potential use in drug delivery systems, cancer therapy, and tissue engineering.
properties
IUPAC Name |
N-[[3-[[bis(oxiran-2-ylmethyl)amino]methyl]phenyl]methyl]-1-(oxiran-2-yl)-N-(oxiran-2-ylmethyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-2-15(5-21(7-17-11-23-17)8-18-12-24-18)4-16(3-1)6-22(9-19-13-25-19)10-20-14-26-20/h1-4,17-20H,5-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPFBRJHYRBAGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN(CC2CO2)CC3=CC(=CC=C3)CN(CC4CO4)CC5CO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64020-73-1 | |
| Record name | N,N,N′,N′-Tetraglycidyl-m-xylylenediamine homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64020-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80867032 | |
| Record name | 1,3-Benzenedimethanamine, N1,N1,N3,N3-tetrakis(2-oxiranylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80867032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,3-Benzenedimethanamine, N1,N1,N3,N3-tetrakis(2-oxiranylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
N,N,N',N'-Tetrakis(2,3-epoxypropyl)-m-xylene-alpha,alpha'-diamine | |
CAS RN |
63738-22-7 | |
| Record name | N1,N1,N3,N3-Tetrakis(2-oxiranylmethyl)-1,3-benzenedimethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63738-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzenedimethanamine, N1,N1,N3,N3-tetrakis(2-oxiranylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063738227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenedimethanamine, N1,N1,N3,N3-tetrakis(2-oxiranylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzenedimethanamine, N1,N1,N3,N3-tetrakis(2-oxiranylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80867032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N',N'-tetrakis(2,3-epoxypropyl)-m-xylene-α,α'-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.562 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one](/img/structure/B1630810.png)











